6-Thiouric acid

説明

準備方法

Synthetic Routes and Reaction Conditions: 6-Thiouric acid is typically synthesized through the oxidation of mercaptopurine. The process involves the use of xanthine oxidase, an enzyme that catalyzes the conversion of mercaptopurine to this compound . The reaction conditions usually include a buffered aqueous solution at physiological pH and temperature.

Industrial Production Methods: Industrial production of this compound follows similar biochemical pathways, utilizing large-scale bioreactors to facilitate the enzymatic conversion. The process is optimized for yield and purity, often involving additional purification steps such as crystallization and chromatography to isolate the compound .

化学反応の分析

Types of Reactions: 6-Thiouric acid undergoes several types of chemical reactions, including:

Oxidation: Conversion

生物活性

6-Thiouric acid (6-TUA) is a significant metabolite of the thiopurine drug 6-mercaptopurine (6-MP), widely used in the treatment of various conditions, including childhood acute lymphoblastic leukemia and inflammatory bowel disease. Understanding the biological activity of 6-TUA is crucial for optimizing thiopurine therapy and managing its side effects. This article explores the metabolic pathways, pharmacokinetics, and biological implications of this compound based on diverse research findings.

Metabolism of this compound

6-TUA is primarily formed from the oxidation of 6-MP through intermediate compounds such as 6-thioxanthine (6-TX). The enzymatic conversion involves two key enzymes: xanthine oxidase (XO) and aldehyde oxidase (AO). Research indicates that:

- Xanthine Oxidase : This enzyme catalyzes the conversion of 6-TX to 6-TUA, playing a dominant role in this metabolic pathway .

- Aldehyde Oxidase : AO also contributes to the metabolism of 6-MP, particularly in generating other metabolites that can influence therapeutic outcomes .

The metabolic pathway can be summarized as follows:

- 6-MP → 6-TX (via XO)

- 6-TX → 6-TUA (via XO)

Pharmacokinetics

The pharmacokinetic profile of 6-TUA reveals its elimination primarily through renal pathways. A study involving renal transplant patients showed that:

- The peak plasma concentration of 6-TUA was observed at approximately 3.8 hours post-administration.

- The elimination half-life correlated with serum creatinine levels, indicating that renal function significantly impacts the clearance of 6-TUA .

Table: Pharmacokinetic Parameters of this compound

| Parameter | Value |

|---|---|

| Peak Plasma Concentration | 710.7 ng/ml |

| Time to Peak | 3.8 hours |

| Elimination Half-Life | Correlated with serum creatinine |

Biological Activity and Immunosuppressive Effects

Despite being a major metabolite, studies indicate that 6-TUA is pharmacologically inert and does not exhibit significant immunosuppressive activity. In vitro assays demonstrated no immunosuppressive potency for concentrations ranging from 1.25 ng/ml to 0.25 mg/ml . This finding suggests that while 6-TUA is a key metabolite, it does not contribute directly to the therapeutic effects associated with thiopurines.

Clinical Implications

The clinical relevance of measuring 6-TUA levels lies in its potential as a biomarker for monitoring thiopurine therapy. Elevated levels of 6-TUA may indicate effective metabolism of 6-MP but do not correlate directly with therapeutic efficacy or toxicity .

Case Studies

- Allopurinol Co-administration : A study found that patients receiving allopurinol alongside thiopurines showed altered metabolite profiles, suggesting that allopurinol's inhibition of XO increases the availability of 6-MP for conversion into active metabolites like thioguanine nucleotides (TGN) while reducing levels of inactive metabolites like 6-TUA .

- Inflammatory Bowel Disease : Research has indicated that the ratio of active thiopurine metabolites can guide dosing strategies in patients with inflammatory bowel disease, highlighting the importance of understanding individual metabolite profiles, including those involving 6-TUA .

特性

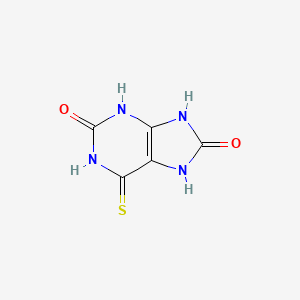

IUPAC Name |

6-sulfanylidene-7,9-dihydro-3H-purine-2,8-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N4O2S/c10-4-6-1-2(7-4)8-5(11)9-3(1)12/h(H4,6,7,8,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXHQUGJSTGOXMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C12=C(NC(=O)N1)NC(=O)NC2=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40173843 | |

| Record name | 6-Thiouric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40173843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2002-60-0 | |

| Record name | 6-Thiouric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2002-60-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Thiouric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002002600 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Thiouric acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46380 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Thiouric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40173843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | THIOURIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7F23ZQP3EM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary metabolic pathway of 6-mercaptopurine (6MP) leading to 6-thiouric acid (6TUA) formation?

A1: 6MP is oxidized to 6TUA via two possible intermediates: 6-thioxanthine (6TX) and 8-oxo-6-mercaptopurine (8OH6MP). While both pathways exist, research suggests that the route through 6TX is more likely. []

Q2: Which enzymes are involved in the conversion of 6MP to 6TUA?

A2: The key enzymes involved are xanthine oxidase (XO) and aldehyde oxidase (AO). XO catalyzes the initial, rate-limiting step of 6MP oxidation to 6TX. Both XO and AO then contribute to the oxidation of 6TX to 6TUA. [, ] Additionally, xanthine dehydrogenase (XDH) has been shown to contribute to the production of 6TX and, in the presence of NAD+, the final 6TUA product. []

Q3: How does allopurinol, a xanthine oxidase inhibitor, affect 6MP metabolism?

A3: Allopurinol significantly inhibits the conversion of 6MP to 6TUA. This inhibition leads to a decrease in 6TUA formation and a simultaneous increase in the levels of free 6MP available in the system. [, , , , ]

Q4: Does milk consumption impact 6MP bioavailability?

A6: Cow's milk contains high levels of XO. Studies show that incubation of 6MP with pasteurized cow's milk at 37°C for 30 minutes leads to the conversion of 30% of 6MP to 6TUA. [] Boiling milk for 5 minutes eliminates this effect. [] This suggests that milk consumption could potentially decrease 6MP bioavailability and impact therapeutic outcomes.

Q5: Can flavonoids interfere with 6MP metabolism?

A7: Certain flavonoid aglycones and their conjugates have demonstrated significant inhibition of XO in vitro, comparable to or even stronger than allopurinol. [] This inhibition could potentially impact 6MP elimination and should be considered, especially with high flavonoid intake.

Q6: Is there evidence of tissue-specific metabolism of 6MP and its analogs?

A8: Research indicates that the metabolism of 6MP and related compounds differs between tissues. For example, intestinal mucosa exhibits a higher capacity to form 6TUA from 6MP compared to bone marrow. [] This difference is attributed to lower nucleotide pyrophosphorylase activity and a more active 6TUA formation mechanism in the intestinal mucosa. []

Q7: Are there ways to target 6MP or its analogs specifically to the kidneys?

A9: Yes, research suggests that cysteine S-conjugates could act as kidney-selective prodrugs. For example, S-(6-purinyl)-L-cysteine (PC) is metabolized by renal cysteine conjugate beta-lyase to release 6MP specifically in the kidneys. [] This targeted delivery approach could potentially enhance efficacy and minimize off-target effects.

Q8: What analytical techniques are commonly employed to study 6MP and its metabolites, including 6TUA?

A10: High-performance liquid chromatography (HPLC) is widely used to analyze 6MP and its metabolites in various biological matrices. [, , , , ] This method allows for simultaneous detection and quantification of 6MP, 6TUA, and other relevant metabolites in complex biological samples.

Q9: Are there other techniques being explored for 6TUA detection?

A11: Yes, electrochemical surface-enhanced Raman spectroscopy (EC-SERS) has been investigated as a potential method for sensitive and rapid detection of 6TUA in synthetic urine. [] This approach highlights the ongoing efforts to develop improved analytical tools for monitoring 6TUA levels.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。